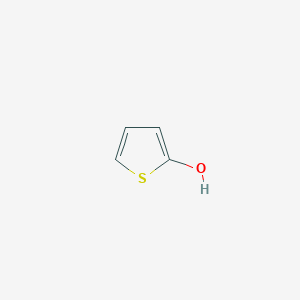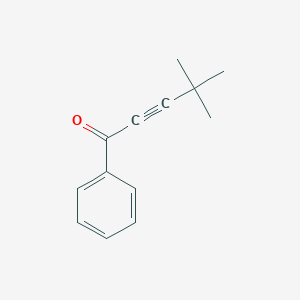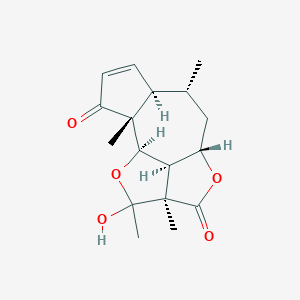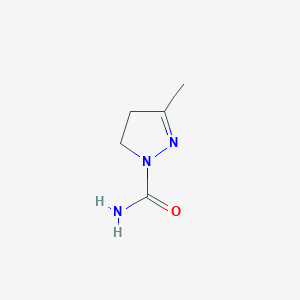
5-Methyl-3,4-dihydropyrazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDC is a heterocyclic compound that belongs to the pyrazole family. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3,4-dihydropyrazole-2-carboxamide involves its ability to inhibit COX-2, which leads to a reduction in the production of inflammatory mediators. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This mechanism makes 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to reduce inflammation, improve glucose tolerance, and reduce tumor growth. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3,4-dihydropyrazole-2-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. Another direction is the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the potential use of 5-Methyl-3,4-dihydropyrazole-2-carboxamide as a chemotherapeutic agent for various types of cancer warrants further investigation.
Conclusion
In conclusion, 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of new synthesis methods and the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for various conditions are promising areas for future research.
Métodos De Síntesis
5-Methyl-3,4-dihydropyrazole-2-carboxamide can be synthesized using different methods, including the reaction of 3,4-dihydropyrazole with methylamine and formic acid. Another method involves the reaction of 3,4-dihydropyrazole with methyl isocyanate. The synthesis of 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory, anti-cancer, and anti-diabetic agent. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition reduces inflammation, making 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential treatment for inflammatory conditions such as arthritis.
Propiedades
Número CAS |
17014-30-1 |
|---|---|
Nombre del producto |
5-Methyl-3,4-dihydropyrazole-2-carboxamide |
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C5H9N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H2,1H3,(H2,6,9) |
Clave InChI |
SYZYUMSYOMEDCS-UHFFFAOYSA-N |
SMILES |
CC1=NN(CC1)C(=O)N |
SMILES canónico |
CC1=NN(CC1)C(=O)N |
Sinónimos |
3-Methyl-2-pyrazoline-1-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



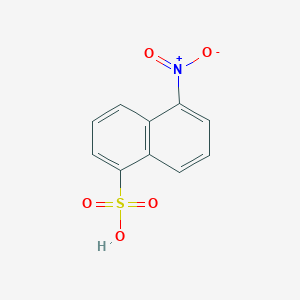
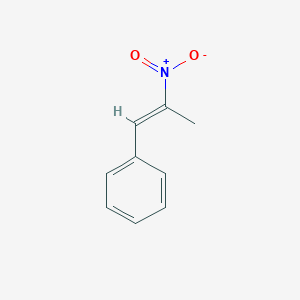
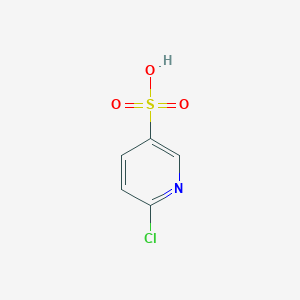
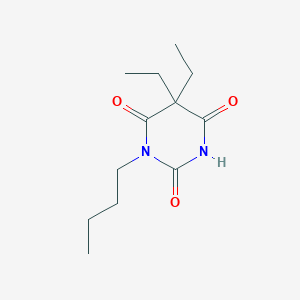
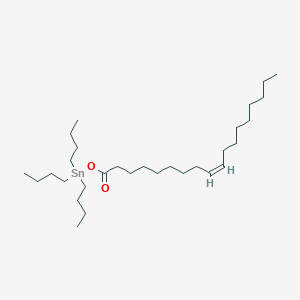
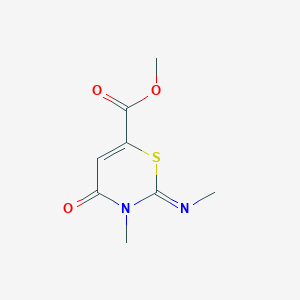
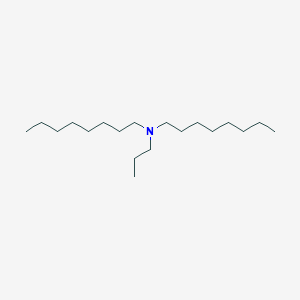
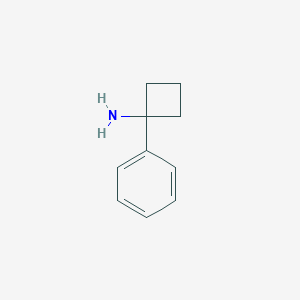
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
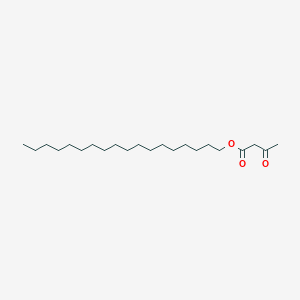
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
